molecular formula C18H18F3N5O B11035570 N-{(E)-3,4-dihydroisoquinolin-2(1H)-yl[(4,6-dimethylpyrimidin-2-yl)imino]methyl}-2,2,2-trifluoroacetamide

N-{(E)-3,4-dihydroisoquinolin-2(1H)-yl[(4,6-dimethylpyrimidin-2-yl)imino]methyl}-2,2,2-trifluoroacetamide

Cat. No.: B11035570
M. Wt: 377.4 g/mol
InChI Key: XKJCOYFWBGDGQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-{3,4-DIHYDRO-2(1H)-ISOQUINOLINYL[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLENE}-2,2,2-TRIFLUOROACETAMIDE is a complex organic compound that features a unique combination of isoquinoline and pyrimidine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-{3,4-DIHYDRO-2(1H)-ISOQUINOLINYL[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLENE}-2,2,2-TRIFLUOROACETAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dihydroisoquinoline with 4,6-dimethyl-2-pyrimidinylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis. The use of advanced catalytic systems and solvent-free conditions can further enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N~1~-{3,4-DIHYDRO-2(1H)-ISOQUINOLINYL[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLENE}-2,2,2-TRIFLUOROACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

N~1~-{3,4-DIHYDRO-2(1H)-ISOQUINOLINYL[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLENE}-2,2,2-TRIFLUOROACETAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-{3,4-DIHYDRO-2(1H)-ISOQUINOLINYL[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLENE}-2,2,2-TRIFLUOROACETAMIDE involves its interaction with specific molecular targets within the cell. The compound is known to bind to certain enzymes and receptors, modulating their activity and affecting various signaling pathways. This interaction can lead to changes in cellular functions, ultimately resulting in the desired therapeutic effects .

Properties

Molecular Formula

C18H18F3N5O

Molecular Weight

377.4 g/mol

IUPAC Name

N-[(E)-C-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(4,6-dimethylpyrimidin-2-yl)carbonimidoyl]-2,2,2-trifluoroacetamide

InChI

InChI=1S/C18H18F3N5O/c1-11-9-12(2)23-16(22-11)25-17(24-15(27)18(19,20)21)26-8-7-13-5-3-4-6-14(13)10-26/h3-6,9H,7-8,10H2,1-2H3,(H,22,23,24,25,27)

InChI Key

XKJCOYFWBGDGQG-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(\NC(=O)C(F)(F)F)/N2CCC3=CC=CC=C3C2)C

Canonical SMILES

CC1=CC(=NC(=N1)N=C(NC(=O)C(F)(F)F)N2CCC3=CC=CC=C3C2)C

Origin of Product

United States

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